Cyclohexyl-methylimino-oxidoazanium
Description
Cyclohexyl-methylimino-oxidoazanium is a nitrogen-containing organic compound characterized by a cyclohexyl group, a methylimino moiety, and an oxidoazanium functional group. These compounds are synthesized via acid-catalyzed condensation of hydrazide intermediates with aldehydes, yielding derivatives with variable substituents that influence bioactivity .
Properties
CAS No. |
35214-90-5 |
|---|---|
Molecular Formula |
C7H14N2O |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
cyclohexyl-methylimino-oxidoazanium |
InChI |
InChI=1S/C7H14N2O/c1-8-9(10)7-5-3-2-4-6-7/h7H,2-6H2,1H3 |
InChI Key |
RTOJGFQRPQRTMD-UHFFFAOYSA-N |
Canonical SMILES |
CN=[N+](C1CCCCC1)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexyl-methylimino-oxidoazanium can be synthesized through the oxidation of cyclohexylamine. The reaction involves the use of molecular oxygen over alumina-based catalysts. The optimized conditions for this reaction include a reaction temperature of 180°C, a liquid hourly space velocity (LHSV) of cyclohexylamine at 1 ml g−1 h−1, and an oxidant concentration of 33% O2 in nitrogen with a total gas hourly space velocity (GHSV) of 24 ml min−1 .
Industrial Production Methods
In industrial settings, the production of this compound involves similar oxidation processes but on a larger scale. The use of heterogeneous catalysts, such as alumina supported silicotungstic acid, is common to enhance the yield and selectivity of the desired product .
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl-methylimino-oxidoazanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexanone oxime.
Reduction: It can be reduced to cyclohexylamine.
Substitution: The compound can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Molecular oxygen and alumina-based catalysts are commonly used.
Reduction: Hydrogen gas in the presence of a suitable catalyst.
Substitution: Various nucleophiles can be used under appropriate conditions.
Major Products
Oxidation: Cyclohexanone oxime.
Reduction: Cyclohexylamine.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Cyclohexyl-methylimino-oxidoazanium has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of polymers and other chemical products
Mechanism of Action
The mechanism of action of cyclohexyl-methylimino-oxidoazanium involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit specific enzymes by binding to their active sites, thereby affecting various biochemical pathways. The oxidation of cyclohexylamine to cyclohexanone oxime is a key reaction that highlights its mechanism of action .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
The pharmacological and chemical properties of cyclohexyl-methylimino-oxidoazanium derivatives can be contextualized by comparing them to related compounds, such as cyclohexenyl-N-acylhydrazones and phenyl/benzodioxole-substituted analogs. Key findings from comparative studies are summarized below:
Table 1: Structural and Functional Comparison of Cyclohexyl Derivatives and Analogs
Key Findings:
Cyclohexyl vs. Cyclohexenyl Substituents :
- Cyclohexenyl analog 9 (1,3-benzodioxole-substituted) demonstrated superior metabolic stability and sustained analgesic effects compared to cyclohexyl derivatives (10–26), attributed to the conjugated double bond enhancing electronic delocalization .
- Cyclohexyl derivatives exhibited higher lipophilicity, improving blood-brain barrier penetration but increasing off-target effects .
Phenyl vs. Cyclohexyl Moieties :
- LASSBio-294 (phenyl core) showed stronger anti-inflammatory activity than cyclohexyl analogs, likely due to π-π stacking interactions with target receptors .
- Cyclohexyl derivatives, however, displayed better safety profiles, with reduced gastrointestinal toxicity compared to phenyl-based compounds like LASSBio-322 .
Functional Group Impact :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
